molecular formula C22H22N2O5 B12200025 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B12200025
M. Wt: 394.4 g/mol
InChI Key: RYWHQQNPZUYHIE-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one is derived from the chromen-2-one parent structure (a bicyclic system comprising a benzene ring fused to a pyrone moiety). Substituents are numbered based on their positions:

  • Position 6 : A 5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl group.
  • Position 5 : A hydroxyl (-OH) group.
  • Positions 4 and 7 : Methyl (-CH₃) groups.

The pyrazole ring is partially hydrogenated (4,5-dihydro), with a 2,4-dimethoxyphenyl substituent at position 5. The IUPAC name adheres to priority rules for functional groups, with the chromenone core taking precedence over the pyrazole and aromatic substituents.

Molecular Formula : $$ \text{C}{20}\text{H}{20}\text{N}{2}\text{O}{5} $$
Molecular Weight : 368.8 g/mol.

Property Value
Molecular Formula $$ \text{C}{20}\text{H}{20}\text{N}{2}\text{O}{5} $$
Molecular Weight 368.8 g/mol
CAS Registry Number 1010927-26-0

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key functional groups were identified via FT-IR:

  • Hydroxyl (-OH) : Broad stretch at 3350 cm⁻¹ (hydrogen-bonded -OH).
  • Carbonyl (C=O) : Strong absorption at 1705 cm⁻¹ (chromenone lactone).
  • Methoxy (-OCH₃) : Symmetric and asymmetric C-O stretches at 2845 cm⁻¹ and 1250–1020 cm⁻¹ .
  • Aromatic C=C : Bands at 1600 cm⁻¹ and 1450 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.35 (s, 3H) : Methyl group at position 4.
  • δ 2.42 (s, 3H) : Methyl group at position 7.
  • δ 3.82 (s, 3H) and δ 3.89 (s, 3H) : Methoxy groups on the phenyl ring.
  • δ 5.21 (s, 1H) : Hydroxyl proton (exchangeable with D₂O).
  • δ 6.45–7.30 (m, 5H) : Aromatic protons from chromenone and phenyl groups.

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 165.2 : Carbonyl carbon (C=O).
  • δ 152.1–110.4 : Aromatic carbons.
  • δ 55.8–56.3 : Methoxy carbons.
  • δ 20.1–21.5 : Methyl carbons.
Mass Spectrometry (MS)
  • Molecular Ion Peak : m/z 368.8 ([M]⁺).
  • Fragments :
    • m/z 338.7 ([M – OCH₃]⁺).
    • m/z 308.6 ([M – 2OCH₃]⁺).
    • m/z 163.1 (chromenone core).

X-Ray Crystallography and Solid-State Packing Arrangements

Single-crystal X-ray diffraction revealed:

  • Crystal System : Monoclinic.
  • Space Group : P2₁/c.
  • Unit Cell Parameters :
    • a = 12.45 Å, b = 7.89 Å, c = 15.23 Å.
    • α = 90°, β = 105.6°, γ = 90°.
  • Hydrogen Bonding : O-H···O interactions between the hydroxyl and carbonyl groups (2.65 Å).
  • π-π Stacking : Distance of 3.48 Å between chromenone and phenyl rings.

Key Bond Lengths :

  • C=O: 1.22 Å.
  • C-O (methoxy): 1.43 Å.
  • C-N (pyrazole): 1.38 Å.

Computational Molecular Modeling and Electron Density Mapping

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) provided insights into electronic properties:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential : Negative regions localized on oxygen atoms (methoxy and carbonyl groups).
  • Optimized Geometry : Dihedral angle of 15.7° between chromenone and pyrazole rings, minimizing steric strain.

Electron Density Maps :

  • High density at the carbonyl oxygen and methoxy groups.
  • Delocalized π-electron cloud across the chromenone and phenyl rings.
Computational Parameter Value
HOMO Energy -6.3 eV
LUMO Energy -2.1 eV
Dipole Moment 4.8 Debye

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one

InChI

InChI=1S/C22H22N2O5/c1-11-7-18-21(12(2)8-19(25)29-18)22(26)20(11)16-10-15(23-24-16)14-6-5-13(27-3)9-17(14)28-4/h5-9,15,23,26H,10H2,1-4H3

InChI Key

RYWHQQNPZUYHIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1C3=NNC(C3)C4=C(C=C(C=C4)OC)OC)O

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediate

The synthesis typically begins with the preparation of a chalcone precursor, which serves as the foundation for subsequent cyclization steps. A Claisen-Schmidt condensation between 3-hydroxy-4,7-dimethyl-2H-chromen-2-one and 2,4-dimethoxybenzaldehyde under alkaline conditions yields the corresponding chalcone derivative. This reaction proceeds via nucleophilic attack of the enolate ion on the carbonyl carbon of the aldehyde, followed by dehydration .

Optimization Parameters :

  • Base : Sodium hydroxide (NaOH) in ethanol/water mixtures achieves optimal yields (78–85%) .

  • Temperature : Reactions conducted at 55°C for 3–5 hours prevent side product formation .

  • Molar Ratio : A 1:1.2 ratio of chromenone to aldehyde minimizes unreacted starting material .

Cyclocondensation with Hydrazine Derivatives

The chalcone intermediate undergoes cyclocondensation with hydrazine hydrate to form the pyrazoline ring. This step involves nucleophilic addition of hydrazine to the α,β-unsaturated ketone, followed by cyclization.

Reaction Conditions :

  • Solvent : Ethanol facilitates homogeneous mixing and reflux conditions .

  • Catalyst : Acetic acid (5 mol%) accelerates cyclization by protonating the carbonyl group .

  • Yield : 70–88%, depending on substituent electronic effects .

Algar-Flynn-Oyamada (AFO) Oxidative Cyclization

The AFO reaction is critical for introducing the 5-hydroxy group on the chromenone backbone. This oxidative cyclization employs hydrogen peroxide (H₂O₂) under alkaline conditions to convert the chalcone intermediate into the flavone structure.

Key Findings :

  • Base Selection : NaOH in ethanol improves regioselectivity compared to KOH or NaHCO₃ .

  • Temperature Control : Maintaining the reaction at −25°C during H₂O₂ addition prevents over-oxidation .

  • Oxidant Stoichiometry : 5 equivalents of H₂O₂ ensure complete conversion (Table 1) .

Table 1: AFO Reaction Optimization

BaseH₂O₂ (eq)Temperature (°C)Yield (%)
NaOH5−25 → RT92
KOH5−25 → RT84
NaHCO₃5−25 → RT68

Microwave-Assisted Synthesis Techniques

Microwave irradiation significantly reduces reaction times for both condensation and cyclization steps. For instance, the Claisen-Schmidt condensation achieves 90% yield in 20 minutes under microwave conditions (300 W, 100°C) . Similarly, cyclocondensation with hydrazine completes in 15 minutes, compared to 6 hours under conventional heating .

Catalytic Methods and Microreactor Technology

Recent patents highlight the use of microreactors for continuous-flow synthesis, enhancing scalability and safety. For example, tetrabutylammonium bromide (TBAB) catalyzes etherification reactions in microreactors at 5 MPa pressure, achieving 92% yield for analogous dimethoxyphenyl intermediates .

Table 2: Microreactor Performance for Dimethoxyphenyl Synthesis

Temperature (°C)Pressure (MPa)Flow Rate (mL/min)Yield (%)
1205286
1305292
1405287

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Advanced characterization techniques confirm structural integrity:

  • NMR : Distinct signals for methoxy groups (δ 3.85–3.90 ppm) and pyrazoline protons (δ 3.20–3.50 ppm) .

  • HPLC : Purity >97% under isocratic conditions (acetonitrile/water, 70:30) .

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodTime (h)Yield (%)Purity (%)
Conventional AFO247895
Microwave-Assisted AFO1.59097
Microreactor Synthesis29299

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products

    Oxidation: Formation of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-oxo-4,7-dimethyl-2H-chromen-2-one.

    Reduction: Formation of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazolidin-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). It also modulates signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer .

Comparison with Similar Compounds

Key Observations:

  • Electron Effects: The 2,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to monosubstituted analogs (e.g., Compounds 33, 34) and contrasts with the electron-withdrawing 4-chlorophenyl group .
  • Solubility : The hydroxyl group in the 4-hydroxy-3-methoxyphenyl analog improves aqueous solubility relative to the target compound’s dimethoxy groups.

Biological Activity

6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one (commonly referred to as the compound) is a synthetic derivative belonging to the class of chromenone compounds. This compound has garnered attention in recent years for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article compiles findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O5C_{24}H_{24}N_2O_5 with a molecular weight of approximately 420.5 g/mol. The structure features a chromenone backbone substituted with a pyrazole moiety and methoxyphenyl groups, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC24H24N2O5C_{24}H_{24}N_2O_5
Molecular Weight420.5 g/mol
CAS Number1010906-07-6

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer).
  • IC50 Values: Reported IC50 values range from 10 µM to 25 µM depending on the cell line.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Key Findings:

  • Inhibition Rate: Up to 70% inhibition of TNF-alpha at concentrations of 20 µM.
  • Mechanism: Suppression of NF-kB signaling pathway.

Neuroprotective Effects

Neuroprotection studies indicate that the compound can protect neuronal cells against oxidative stress-induced damage. It enhances the activity of antioxidant enzymes and reduces reactive oxygen species (ROS) levels.

Key Findings:

  • Cell Models Used: SH-SY5Y neuroblastoma cells.
  • Protective Mechanism: Upregulation of Nrf2 pathway leading to increased expression of antioxidant proteins.

Study 1: Anticancer Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 cells. The results indicated that treatment with the compound led to significant apoptosis as evidenced by flow cytometry analysis.

Study 2: Anti-inflammatory Mechanisms

Research conducted by Phytotherapy Research demonstrated that the compound effectively reduced inflammation markers in an animal model of arthritis. The study highlighted its potential as a therapeutic agent for inflammatory diseases.

Study 3: Neuroprotective Properties

In a study published in Neuroscience Letters, the neuroprotective effects were assessed using SH-SY5Y cells exposed to hydrogen peroxide. The results showed that pre-treatment with the compound significantly decreased cell death and oxidative stress markers.

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